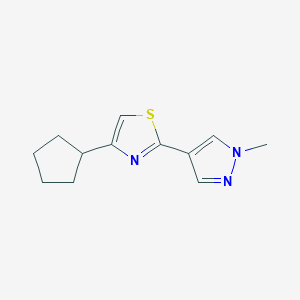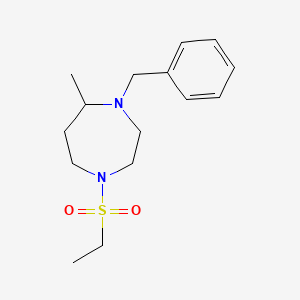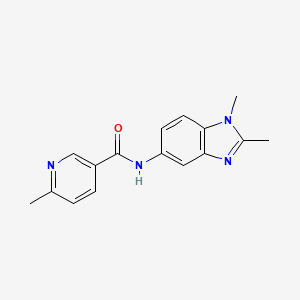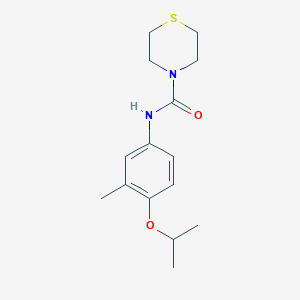
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in maintaining genomic stability by responding to DNA damage and replication stress. The inhibition of ATR kinase has been shown to sensitize cancer cells to DNA damaging agents, making it a promising target for cancer therapy.
Mécanisme D'action
ATR kinase is activated in response to DNA damage and replication stress, and plays a crucial role in maintaining genomic stability by regulating the DNA damage response pathway. ATR kinase phosphorylates various downstream targets, including checkpoint kinase 1 (CHK1), which in turn leads to cell cycle arrest and DNA repair. N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is its specificity for ATR kinase, which makes it a useful tool for studying the DNA damage response pathway. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, making it a potential therapeutic agent for the treatment of various types of cancer. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied, and its toxicity profile and pharmacokinetics are not well understood.
Orientations Futures
Future research on N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide could focus on its potential as a therapeutic agent for the treatment of various types of cancer, including those that are resistant to conventional chemotherapy. In addition, further studies could investigate the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues, and its toxicity profile and pharmacokinetics. Finally, the development of more potent and selective ATR kinase inhibitors could lead to the discovery of new cancer therapies.
Méthodes De Synthèse
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 3-methyl-4-propan-2-yloxyaniline with thiomorpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product.
Applications De Recherche Scientifique
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical cancer models, and has shown promise as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have demonstrated that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death. In vivo studies have shown that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide enhances the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models.
Propriétés
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)19-14-5-4-13(10-12(14)3)16-15(18)17-6-8-20-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTGWEACVKEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCSCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
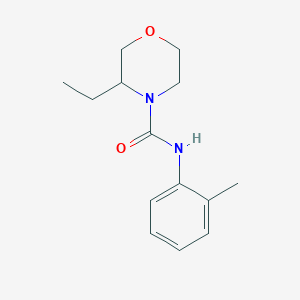
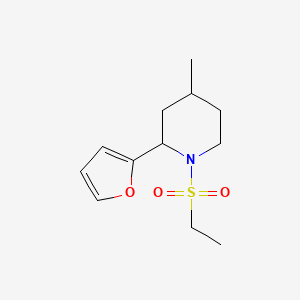
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)
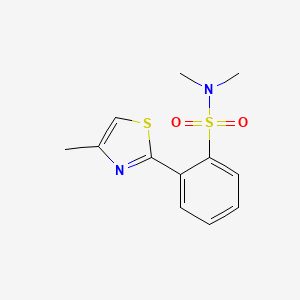
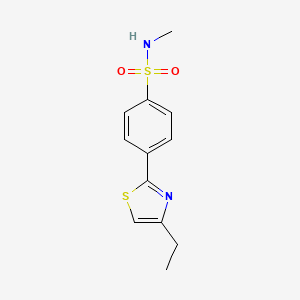
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
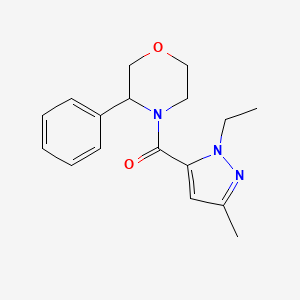
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
